molecular formula C25H14N2O8 B180930 2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] CAS No. 114731-67-8

2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid]

Cat. No.: B180930
CAS No.: 114731-67-8
M. Wt: 470.4 g/mol
InChI Key: LTMLBTNDIHVVJN-UHFFFAOYSA-N
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Description

2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] is a complex organic compound with a molecular formula of C31H18N2O8. This compound is characterized by the presence of two isoindole-1,3-dione groups, which are known for their stability and reactivity in various chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] is unique due to its dual isoindole-1,3-dione groups and the specific arrangement of functional groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14N2O8/c1-11-8-14(26-20(28)15-5-2-12(24(32)33)9-17(15)22(26)30)4-7-19(11)27-21(29)16-6-3-13(25(34)35)10-18(16)23(27)31/h2-10H,1H3,(H,32,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMLBTNDIHVVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559437
Record name 2,2'-(2-Methyl-1,4-phenylene)bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114731-67-8
Record name 2,2'-(2-Methyl-1,4-phenylene)bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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